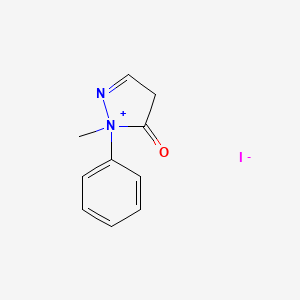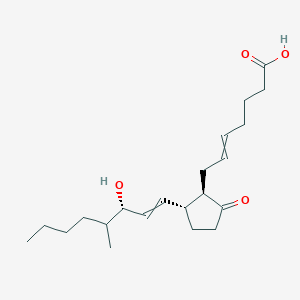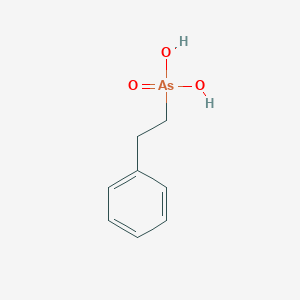![molecular formula C18H18O6 B14489858 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid CAS No. 63192-41-6](/img/structure/B14489858.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid is an organic compound characterized by the presence of two carboxyl groups attached to a biphenyl structure. This compound belongs to the class of dicarboxylic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the carboxyl groups. One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile approach for synthesizing this compound.
Industrial Production Methods
Industrial production of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as biphenyl alcohols, aldehydes, and substituted biphenyls.
Aplicaciones Científicas De Investigación
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid involves its interaction with molecular targets through its carboxyl groups and biphenyl structure. These interactions can lead to the formation of noncovalent bonds with active sites of enzymes and receptors, affecting various biochemical pathways . The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diamine: A biphenyl derivative with two amines and two methyl groups, used in the synthesis of polyimides and enamines.
4,4’-diamino[1,1’-biphenyl]-2,2’-disulfonic acid: Another biphenyl derivative with amino and sulfonic acid groups, used in various chemical applications.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid is unique due to its specific combination of carboxyl groups and biphenyl structure, which imparts distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
63192-41-6 |
|---|---|
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
2-[4-[4-(1-carboxyethoxy)phenyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C18H18O6/c1-11(17(19)20)23-15-7-3-13(4-8-15)14-5-9-16(10-6-14)24-12(2)18(21)22/h3-12H,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
ZJQHYUCSUYDDMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)

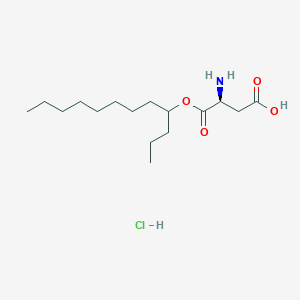
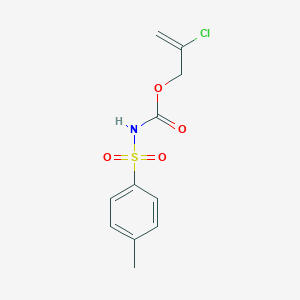
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
